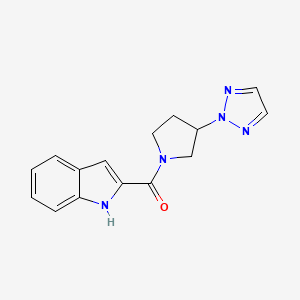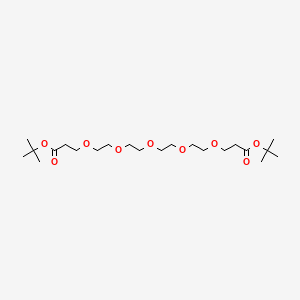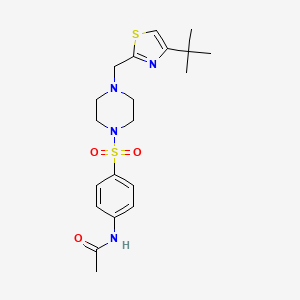
N-(4-((4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(4-((4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide" is a chemical entity that appears to be structurally related to a class of compounds with potential pharmacological properties. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with related structures and potential biological activities. For instance, compounds with a thiazole and piperazine moiety have been evaluated for their anti-inflammatory and acetylcholinesterase inhibitory activities .
Synthesis Analysis
The synthesis of related compounds typically involves a multi-step chemical process. For example, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs was achieved through a two-step reaction starting with chloroacetylation of amino benzothiazoles followed by a reaction with substituted piperazines in the presence of a base . Similarly, the synthesis of an impurity in the antibacterial drug sulfamethizole involved the reaction of a thiadiazole with a sulfonyl chloride followed by alkaline hydrolysis . These methods suggest that the synthesis of the compound would likely involve the formation of a thiazole derivative, followed by its coupling with a piperazine moiety and subsequent modifications to introduce the sulfonyl and acetamide groups.
Molecular Structure Analysis
The molecular structure of compounds similar to the one is characterized by the presence of a thiazole ring, a piperazine ring, and an acetamide group. These structural features are crucial for the biological activity of the compounds. For instance, the thiazole ring is a common motif in many biologically active molecules, and the piperazine ring is known for its ability to interact with various biological targets . The molecular docking studies of related compounds against the COX-2 enzyme suggest that these structural elements are important for the binding and activity of the compounds .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the functional groups present in the molecule. The acetamide group, for example, can undergo hydrolysis under alkaline conditions, as seen in the synthesis of an impurity of sulfamethizole . The sulfonyl group is reactive towards nucleophilic substitution reactions, which is a key step in the synthesis of these compounds . The thiazole and piperazine rings can also participate in various chemical reactions, which can be exploited to modify the compound for improved biological activity or to synthesize analogs.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the thiazole and piperazine rings would likely contribute to the compound's lipophilicity, which is an important factor for its potential as a drug candidate. The acetamide and sulfonyl groups could affect the compound's solubility and stability. The specific physical and chemical properties, such as melting point, solubility in different solvents, and stability under various conditions, would need to be determined experimentally for the compound . However, the related compounds discussed in the papers suggest that these properties are critical for the pharmacological activity and bioavailability of the molecules .
Mechanism of Action
While the exact mechanism of action of this compound is not fully understood, it is known that thiazole derivatives can have diverse biological activities . For example, they can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Future Directions
Thiazole derivatives, including this compound, are a promising area of research due to their diverse biological activities . Future research could focus on further understanding the mechanism of action of these compounds, optimizing their synthesis, and evaluating their potential as therapeutic agents for various diseases .
properties
IUPAC Name |
N-[4-[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3S2/c1-15(25)21-16-5-7-17(8-6-16)29(26,27)24-11-9-23(10-12-24)13-19-22-18(14-28-19)20(2,3)4/h5-8,14H,9-13H2,1-4H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPZTXVBRHKOSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=NC(=CS3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-(4-(2-(4-fluorophenyl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrobromide](/img/structure/B2500655.png)

![2-(3-bromobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2500658.png)
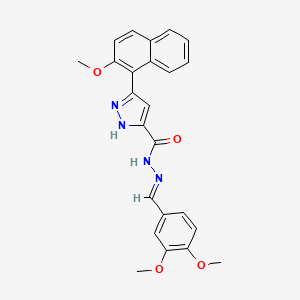
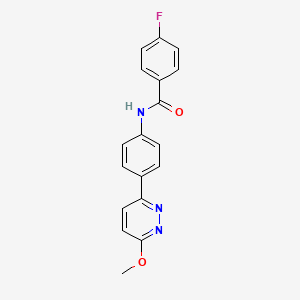
![7-bromo-5-phenyl-4-[2-(pyrrolidin-1-yl)acetyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one](/img/structure/B2500663.png)

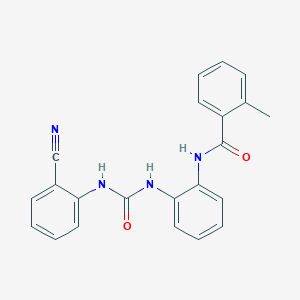
![(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2500667.png)
